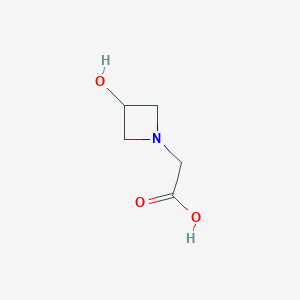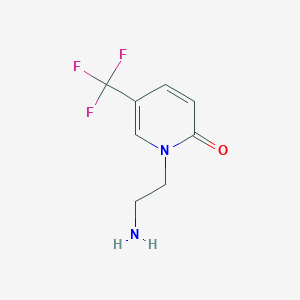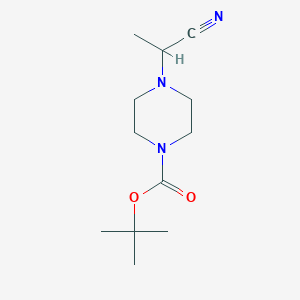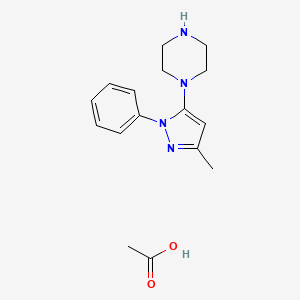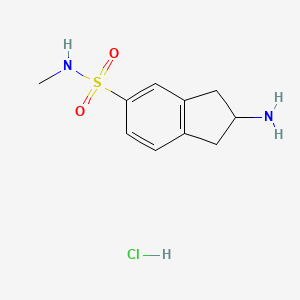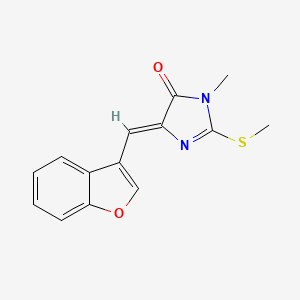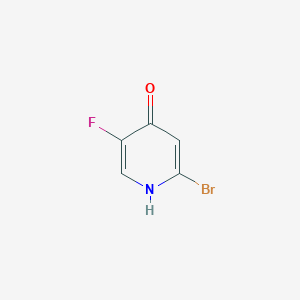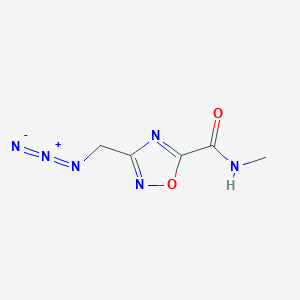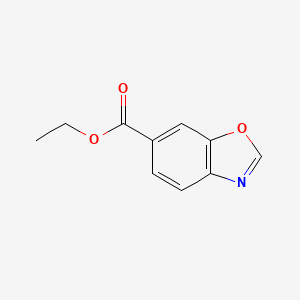![molecular formula C14H9IN2O3S B1443584 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1346447-36-6](/img/structure/B1443584.png)
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolopyridine ring system, followed by the introduction of the phenylsulfonyl, iodo, and aldehyde groups . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine ring system, which is a fused ring system containing a pyrrole ring and a pyridine ring. The iodine, phenylsulfonyl, and aldehyde groups would be attached to this ring system .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The iodine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its lipophilicity .Applications De Recherche Scientifique
Synthesis and Characterization
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. For instance, it can be used in Sonogashira-type reactions to create complex pyrazolo and pyridine derivatives. These processes typically involve cross-coupling reactions that enable the formation of products with potential applications in materials science and pharmaceutical research. Notable examples include the synthesis of pyrazolo[4,3-c]pyridines through treatment with various alkynes, highlighting the compound's role in facilitating diverse chemical transformations (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011).
Catalytic Processes
The compound is instrumental in palladium-catalyzed decarboxylative Suzuki and Heck couplings, demonstrating its utility in modern synthetic chemistry. These reactions are critical for constructing arylated and alkenylated heterocycles, such as 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing the compound's contribution to the development of new catalytic methodologies and the synthesis of biologically active molecules (Rajendran Suresh, S. Muthusubramanian, R. S. Kumaran, & G. Manickam, 2013).
Novel Heterocyclic Compounds Synthesis
It plays a critical role in the synthesis of novel heterocyclic compounds, such as 5-phenylsulfonyl-substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines. These compounds have been synthesized through innovative methods involving aminopyrazoles, aldehydes, and β-ketosulfones, underlining the compound's importance in the generation of new molecular architectures with potential application in drug development and materials science (Ling Fan, Chengcheng Ruan, B. Guo, X. Tang, & P. Xia, 2016).
Molecular Orbital Calculations
In computational chemistry, molecular orbital calculations involving derivatives of this compound have provided insights into the electronic structure and reactivity of heterocyclic compounds. Such studies are essential for understanding the fundamental aspects of chemical reactivity, aiding in the design of compounds with tailored electronic properties for specific applications (Mikyung Seo, Jin-Beom Kim, Seeyearl Seong, & Y. Shim, 1999).
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O3S/c15-11-6-10-7-12(9-18)17(14(10)16-8-11)21(19,20)13-4-2-1-3-5-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGZJUFXXKNVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



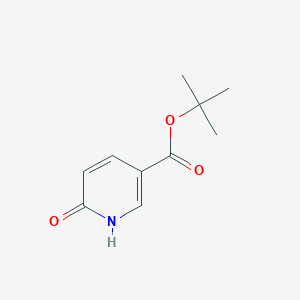
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)

